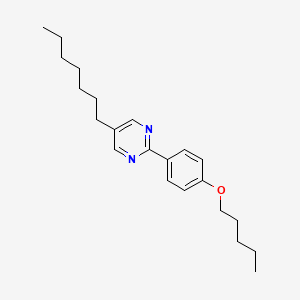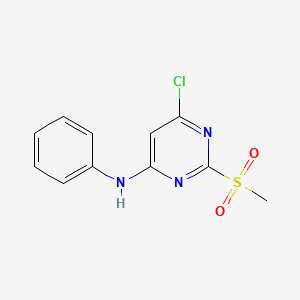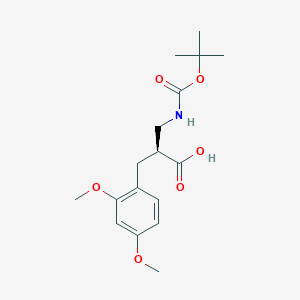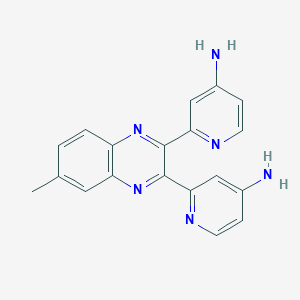![molecular formula C20H21N3O3 B12927353 1-((5-Methyl-1,2,3,4-tetrahydro-[1,1'-biphenyl]-4-yl)amino)-2-oxoethyl pyrimidine-5-carboxylate](/img/structure/B12927353.png)
1-((5-Methyl-1,2,3,4-tetrahydro-[1,1'-biphenyl]-4-yl)amino)-2-oxoethyl pyrimidine-5-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-((5-Methyl-1,2,3,4-tetrahydro-[1,1’-biphenyl]-4-yl)amino)-2-oxoethyl pyrimidine-5-carboxylate is an organic compound with a complex structure It is characterized by the presence of a biphenyl group, a pyrimidine ring, and various functional groups that contribute to its unique chemical properties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-((5-Methyl-1,2,3,4-tetrahydro-[1,1’-biphenyl]-4-yl)amino)-2-oxoethyl pyrimidine-5-carboxylate typically involves multiple stepsThe reaction conditions often include the use of specific catalysts, solvents, and temperature control to ensure the desired product yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. The process may include continuous flow reactors, automated systems, and stringent quality control measures to ensure consistency and safety in the production of the compound .
Analyse Chemischer Reaktionen
Types of Reactions
1-((5-Methyl-1,2,3,4-tetrahydro-[1,1’-biphenyl]-4-yl)amino)-2-oxoethyl pyrimidine-5-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, which may alter its chemical properties and reactivity.
Reduction: Reduction reactions can lead to the formation of reduced derivatives with different functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon). The reaction conditions, such as temperature, pressure, and solvent choice, play a crucial role in determining the reaction outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives with different functional groups, while substitution reactions can lead to the formation of new compounds with altered chemical properties .
Wissenschaftliche Forschungsanwendungen
1-((5-Methyl-1,2,3,4-tetrahydro-[1,1’-biphenyl]-4-yl)amino)-2-oxoethyl pyrimidine-5-carboxylate has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: It is studied for its potential biological activities, such as enzyme inhibition and interaction with biological macromolecules.
Medicine: The compound is investigated for its potential therapeutic properties, including anti-cancer, anti-inflammatory, and antimicrobial activities.
Wirkmechanismus
The mechanism of action of 1-((5-Methyl-1,2,3,4-tetrahydro-[1,1’-biphenyl]-4-yl)amino)-2-oxoethyl pyrimidine-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of their activity. This interaction can result in various biological effects, such as inhibition of enzyme activity, alteration of cellular signaling pathways, and induction of cell death in cancer cells .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-Methyl-1,2,3,4-tetrahydronaphthalene: A structurally similar compound with a different functional group arrangement.
1,2,3,4-Tetrahydro-5-methyl-naphthalene: Another similar compound with slight variations in the molecular structure.
Ethyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate: A compound with a similar pyrimidine ring but different substituents.
Uniqueness
1-((5-Methyl-1,2,3,4-tetrahydro-[1,1’-biphenyl]-4-yl)amino)-2-oxoethyl pyrimidine-5-carboxylate stands out due to its unique combination of functional groups and structural features.
Eigenschaften
Molekularformel |
C20H21N3O3 |
|---|---|
Molekulargewicht |
351.4 g/mol |
IUPAC-Name |
[1-[(2-methyl-4-phenylcyclohex-2-en-1-yl)amino]-2-oxoethyl] pyrimidine-5-carboxylate |
InChI |
InChI=1S/C20H21N3O3/c1-14-9-16(15-5-3-2-4-6-15)7-8-18(14)23-19(12-24)26-20(25)17-10-21-13-22-11-17/h2-6,9-13,16,18-19,23H,7-8H2,1H3 |
InChI-Schlüssel |
QSODXOARLPFZNW-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(CCC1NC(C=O)OC(=O)C2=CN=CN=C2)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[(4-Chlorobenzyl)sulfanyl]-6-methylpyridazine](/img/structure/B12927274.png)





![N-(2,6-Dichlorophenyl)-7-fluoro-5-hydroxy-[1,2,4]triazolo[1,5-c]pyrimidine-2-sulfonamide](/img/structure/B12927301.png)



![1-(Imidazo[5,1-b]thiazol-2-yl)propan-1-one](/img/structure/B12927325.png)
![2-[(5-Sulfanylidene-2,5-dihydro-1H-1,2,4-triazol-3-yl)methoxy]acetamide](/img/structure/B12927328.png)
![2-((4R)-4-((8R,9S,10S,13R,14S,17R)-10,13-Dimethylhexadecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanamido)ethanesulfonic acid](/img/structure/B12927332.png)

